molecular formula C10H11N5OS B11737855 N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide

Cat. No.: B11737855
M. Wt: 249.29 g/mol
InChI Key: XVDMAZWPMSGDPE-UHFFFAOYSA-N
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Description

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is a complex organic compound that features a pyridine ring, a cyanoacetamide group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide typically involves the reaction of 2-aminopyridine with a suitable α-bromoketone to form an intermediate, which is then reacted with cyanoacetamide. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring and cyanoacetamide group may play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide linkage but lack the cyano group.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but feature a different heterocyclic structure.

Uniqueness

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide is unique due to its combination of a pyridine ring, a cyanoacetamide group, and a thioether linkage. This unique structure provides it with distinct chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C10H11N5OS

Molecular Weight

249.29 g/mol

IUPAC Name

N-[(E)-(1-amino-2-pyridin-2-ylsulfanylethylidene)amino]-2-cyanoacetamide

InChI

InChI=1S/C10H11N5OS/c11-5-4-9(16)15-14-8(12)7-17-10-3-1-2-6-13-10/h1-3,6H,4,7H2,(H2,12,14)(H,15,16)

InChI Key

XVDMAZWPMSGDPE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=NC(=C1)SC/C(=N\NC(=O)CC#N)/N

Canonical SMILES

C1=CC=NC(=C1)SCC(=NNC(=O)CC#N)N

Origin of Product

United States

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